molecular formula C9H9N3O3S B2639848 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1556483-19-2

2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No.: B2639848
CAS No.: 1556483-19-2
M. Wt: 239.25
InChI Key: XCEAHPZNJOTNRG-UHFFFAOYSA-N
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Description

2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is an organic compound that features a furan ring, a triazole ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-3-yl halide reacts with the triazole intermediate.

    Introduction of the Sulfanylacetic Acid Moiety: The final step involves the reaction of the triazole-furan intermediate with thioglycolic acid under basic conditions to form the sulfanylacetic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

This compound has potential applications in the development of new pharmaceuticals. The triazole ring is known for its bioactivity, and the furan ring can enhance the compound’s binding affinity to biological targets.

Medicine

Research is ongoing into the use of this compound as an antimicrobial or antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the furan ring can enhance this interaction through additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
  • 2-{[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Uniqueness

Compared to similar compounds, 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to its specific substitution pattern on the triazole and furan rings. This unique structure can result in different biological activities and chemical reactivities, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[5-(furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-12-8(6-2-3-15-4-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEAHPZNJOTNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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